2-Bromo-6-(hydrazinylmethyl)phenol
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Overview
Description
2-Bromo-6-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H8BrN2O It is a brominated phenol derivative that contains a hydrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydrazinylmethyl)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the hydrazinylmethyl group. One common method involves the bromination of 2-hydroxybenzaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting 2-bromo-6-hydroxybenzaldehyde is then reacted with hydrazine hydrate under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(hydrazinylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler brominated phenol with similar reactivity but lacking the hydrazinylmethyl group.
2,6-Dibromophenol: Contains two bromine atoms and exhibits different reactivity and properties.
2-Bromo-4,5-dimethoxyphenol: Another brominated phenol with additional methoxy groups, leading to different chemical behavior.
Uniqueness
2-Bromo-6-(hydrazinylmethyl)phenol is unique due to the presence of both the bromine atom and the hydrazinylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
887596-34-1 |
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Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-6-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-1-2-5(4-10-9)7(6)11/h1-3,10-11H,4,9H2 |
InChI Key |
CMKSHUCDZDDJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CNN |
Origin of Product |
United States |
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